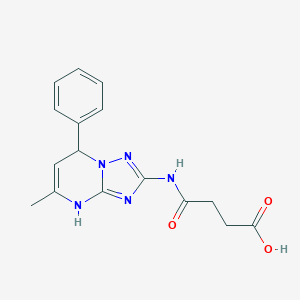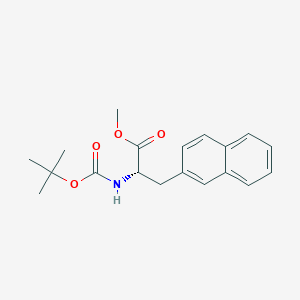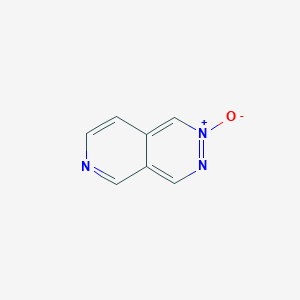
Pyrido(3,4-d)pyridazine 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrido(3,4-d)pyridazine 2-oxide is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. It is a potential candidate for the development of novel drugs for the treatment of several diseases, including cancer, inflammation, and infectious diseases.
Wirkmechanismus
The mechanism of action of pyrido(3,4-d)pyridazine 2-oxide is not fully understood. However, it is believed to exert its biological activity by inhibiting various enzymes and signaling pathways. It has been shown to inhibit topoisomerase II, an enzyme essential for DNA replication, and to induce DNA damage and cell cycle arrest. It also inhibits the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer.
Biochemische Und Physiologische Effekte
Pyrido(3,4-d)pyridazine 2-oxide exhibits several biochemical and physiological effects. It induces apoptosis, a programmed cell death, in cancer cells. It also inhibits the migration and invasion of cancer cells, which are essential steps in cancer metastasis. Additionally, it inhibits the production of pro-inflammatory cytokines, which are involved in the pathogenesis of several inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Pyrido(3,4-d)pyridazine 2-oxide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activity at low concentrations. However, it has some limitations, including its low solubility in water, which may affect its bioavailability, and its potential toxicity, which requires careful handling and evaluation.
Zukünftige Richtungen
Pyrido(3,4-d)pyridazine 2-oxide has several potential future directions. It can be further optimized for its biological activity, pharmacokinetic properties, and toxicity profile to develop novel drugs for the treatment of cancer, inflammation, and infectious diseases. It can also be used as a lead compound for the development of new heterocyclic compounds with diverse biological activities. Moreover, it can be studied for its potential application as a diagnostic tool for cancer and other diseases.
Conclusion:
In conclusion, pyrido(3,4-d)pyridazine 2-oxide is a promising heterocyclic compound with diverse biological activities. It has potential therapeutic applications for the treatment of cancer, inflammation, and infectious diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions provide a basis for further research and development.
Synthesemethoden
Pyrido(3,4-d)pyridazine 2-oxide can be synthesized by various methods, including the reaction of pyridazine-3,6-diamine with nitrous acid, the reaction of pyridazine-3,6-dicarboxylic acid with hydroxylamine hydrochloride, and the reaction of pyridazine-3,6-dicarboxylic acid with sodium nitrite and hydrogen peroxide. The synthesis method depends on the availability of starting materials and the desired purity of the final product.
Wissenschaftliche Forschungsanwendungen
Pyrido(3,4-d)pyridazine 2-oxide has been extensively studied for its potential therapeutic applications. It exhibits promising anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It also shows anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, it has antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
CAS-Nummer |
162022-85-7 |
|---|---|
Produktname |
Pyrido(3,4-d)pyridazine 2-oxide |
Molekularformel |
C7H5N3O |
Molekulargewicht |
147.13 g/mol |
IUPAC-Name |
2-oxidopyrido[3,4-d]pyridazin-2-ium |
InChI |
InChI=1S/C7H5N3O/c11-10-5-6-1-2-8-3-7(6)4-9-10/h1-5H |
InChI-Schlüssel |
FCTKKVJFTOQIOV-UHFFFAOYSA-N |
SMILES |
C1=CN=CC2=CN=[N+](C=C21)[O-] |
Kanonische SMILES |
C1=CN=CC2=CN=[N+](C=C21)[O-] |
Andere CAS-Nummern |
162022-85-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



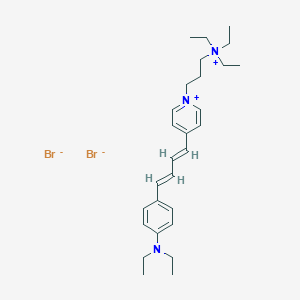
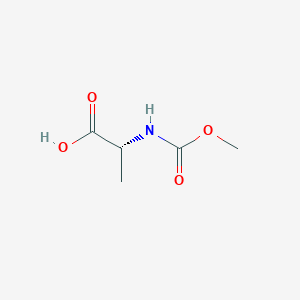
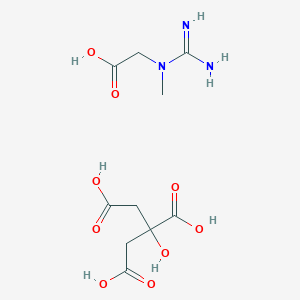
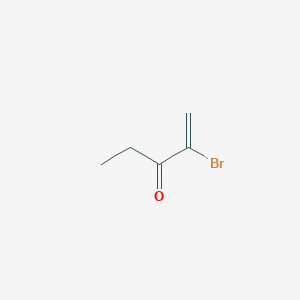
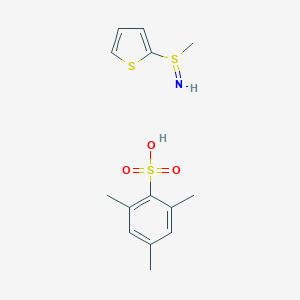
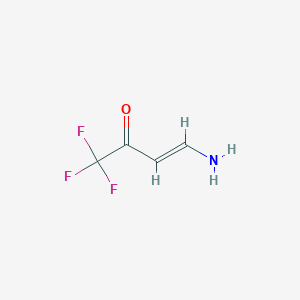
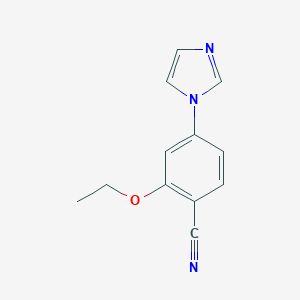

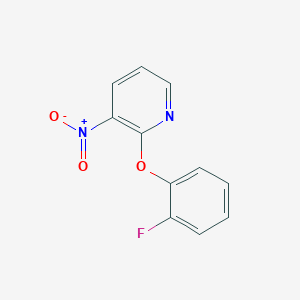
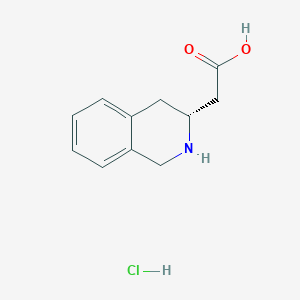
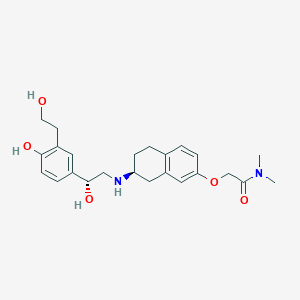
![3-Acetylimidazo[5,1-b]thiazole](/img/structure/B69024.png)
